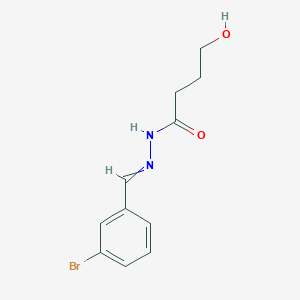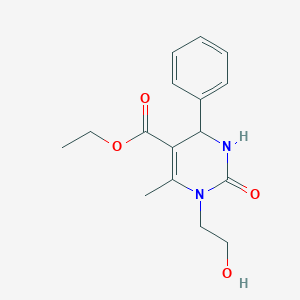![molecular formula C27H25N3O4S B389678 ETHYL 4-[(2Z)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE](/img/structure/B389678.png)
ETHYL 4-[(2Z)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is a complex organic compound with a molecular formula of C27H25N3O4S This compound is characterized by its unique structure, which includes a thiazinane ring, a benzyl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2Z)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminothiophenol with benzaldehyde to form a thiazolidine intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product . The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as glacial acetic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. These methods are designed to enhance productivity and ensure high purity of the final product . The use of advanced technologies such as microwave-assisted synthesis can also be employed to improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-({[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Applications De Recherche Scientifique
Ethyl 4-({[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ETHYL 4-[(2Z)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate: Similar structure but with an ethyl group instead of a benzyl group.
Ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates: Thiazolidine derivatives with different substituents.
Uniqueness
Ethyl 4-({[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups and the presence of a thiazinane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C27H25N3O4S |
|---|---|
Poids moléculaire |
487.6g/mol |
Nom IUPAC |
ethyl 4-[(3-benzyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C27H25N3O4S/c1-2-34-26(33)20-13-15-22(16-14-20)28-25(32)23-17-24(31)30(18-19-9-5-3-6-10-19)27(35-23)29-21-11-7-4-8-12-21/h3-16,23H,2,17-18H2,1H3,(H,28,32) |
Clé InChI |
OYNKIOHSCFSAEM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(4-Benzhydrylpiperazin-1-yl)-5-nitrophenyl]-(4-chlorophenyl)methanone](/img/structure/B389601.png)
methanone](/img/structure/B389604.png)

![2-[(3-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxypropyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B389606.png)
![N'-[(3E)-5-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE](/img/structure/B389607.png)
![(2,6-Dimethyl-7-{[4-(2-methylphenyl)piperazino]carbonyl}furo[2,3-f][1]benzofuran-3-yl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B389608.png)

![N'-[(4-methoxy-1-naphthyl)methylene]nicotinohydrazide](/img/structure/B389614.png)
![6-(2,6-difluorophenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B389616.png)
![6'-amino-5-chloro-2-oxo-3'-propan-2-ylspiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B389618.png)
